REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Zr+4:6].P([O-])([O-])([O-])=O.P([O-])([O-])([O-])=O.P([O-])([O-])([O-])=O.[Zr+4].[Zr+4].[O-:24][P:25]([O:28][P:29]([O-:32])([O-:31])=[O:30])(=[O:27])[O-:26].[Na+].[Na+].[Na+].[Na+]>>[O-:26][P:25]([O:28][P:29]([O-:32])([O-:31])=[O:30])(=[O:24])[O-:27].[Zr+4:6] |f:0.1.2.3.4.5.6,7.8.9.10.11,12.13|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Name
|
|
Quantity
|
448 g
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |